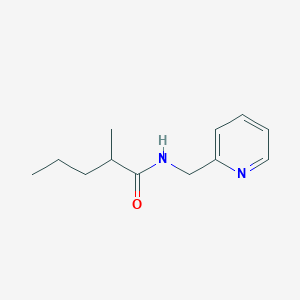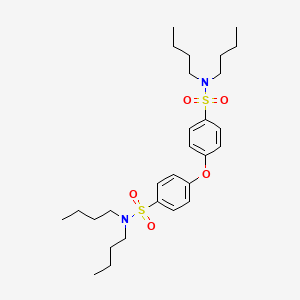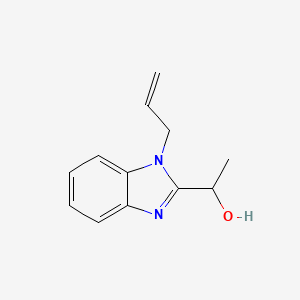![molecular formula C14H19NO3 B4893661 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine, also known as MDBP, is a synthetic compound that belongs to the class of psychoactive substances. It is structurally related to MDA (3,4-methylenedioxyamphetamine) and MDMA (3,4-methylenedioxymethamphetamine), which are known for their psychoactive effects. MDBP has gained attention in recent years due to its potential therapeutic applications and its ability to modulate the activity of neurotransmitters in the brain.
Mecanismo De Acción
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine acts as a serotonin and dopamine receptor agonist, which means that it binds to these receptors and activates them. This leads to an increase in the levels of these neurotransmitters in the brain, which are associated with feelings of pleasure, mood regulation, and cognitive function. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine also inhibits the reuptake of these neurotransmitters, which prolongs their activity in the brain.
Biochemical and Physiological Effects
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive function, and altered levels of various neurotransmitters in the brain. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine has also been shown to have anxiolytic and antidepressant effects in animal models, which suggest its potential use in the treatment of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on neurotransmitter systems in the brain are well-characterized. However, there are also some limitations to its use. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine is a psychoactive substance, which means that it has the potential to produce unwanted effects on behavior and cognition in animal models. Additionally, its effects on neurotransmitter systems in the brain may not translate directly to humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine. One potential area of study is its use as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with aging and neurodegenerative diseases. Another area of study is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to better understand the mechanisms underlying the effects of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine and to determine its safety and efficacy in humans.
Métodos De Síntesis
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of piperidine with 7-methoxy-1,3-benzodioxole-5-carbaldehyde, followed by reduction with sodium borohydride. The final product is purified through chromatography and characterized using various analytical techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine has been studied for its potential therapeutic applications, particularly in the treatment of various psychiatric disorders. It has been shown to modulate the activity of serotonin and dopamine receptors in the brain, which are implicated in the pathophysiology of mood disorders such as depression and anxiety. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve working memory and attention in animal models.
Propiedades
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-16-12-7-11(8-13-14(12)18-10-17-13)9-15-5-3-2-4-6-15/h7-8H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIUATSYIMJHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)

![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)

